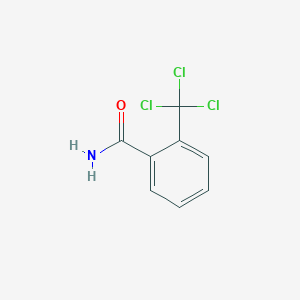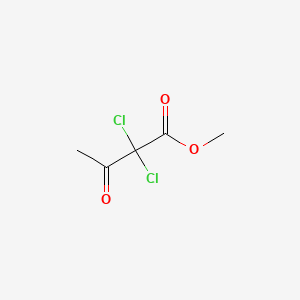![molecular formula C17H12FN3O3S B14734293 N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide CAS No. 6274-44-8](/img/structure/B14734293.png)
N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring substituted with a fluoro group, a prop-2-en-1-yl group, and a nitrobenzamide moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
準備方法
The synthesis of N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Alkylation: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide.
Nitration: The nitrobenzamide moiety can be introduced by nitration of the benzothiazole derivative using a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential antimicrobial and anticancer activities. Benzothiazole derivatives have shown promise in inhibiting the growth of various bacterial and fungal strains.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anticancer agent. It may interact with specific molecular targets involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, such as DNA replication or protein synthesis.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Disruption of Cell Membranes: It may disrupt the integrity of cell membranes, leading to cell death in microbial organisms.
類似化合物との比較
N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide can be compared with other benzothiazole derivatives, such as:
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound is known for its antibacterial activity and is used as an intermediate in the synthesis of pharmaceutical agents.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This derivative has shown potential as an anti-tubercular agent.
Imidazole-containing compounds: These compounds exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
6274-44-8 |
|---|---|
分子式 |
C17H12FN3O3S |
分子量 |
357.4 g/mol |
IUPAC名 |
N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
InChI |
InChI=1S/C17H12FN3O3S/c1-2-8-20-14-7-6-12(18)10-15(14)25-17(20)19-16(22)11-4-3-5-13(9-11)21(23)24/h2-7,9-10H,1,8H2 |
InChIキー |
KNOPRKFGGNVJEL-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


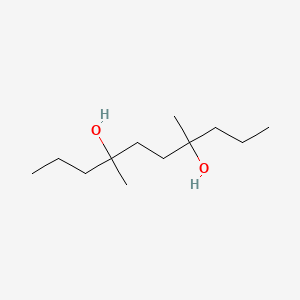
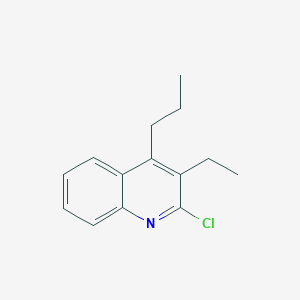
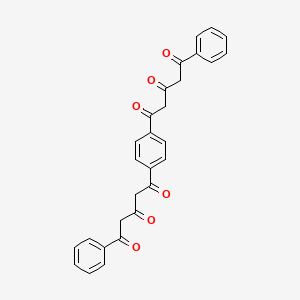
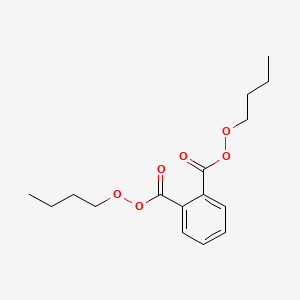

![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)

![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
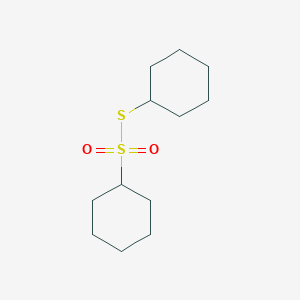
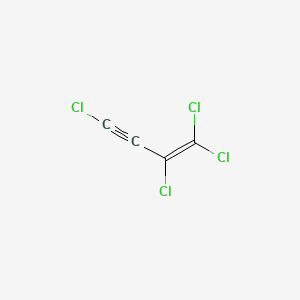

![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
